molecular formula C15H28N2O2 B4979557 ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate

ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate

Cat. No. B4979557
M. Wt: 268.39 g/mol
InChI Key: KXUHIVPNGOEMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylate derivatives. It has been widely used in scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate involves the inhibition of dopamine transporter (DAT) function. DAT is a protein that regulates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. By inhibiting DAT function, ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate increases the concentration of dopamine in the synaptic cleft, which leads to increased dopamine signaling and potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate has significant effects on dopamine signaling in the brain. It has been found to increase dopamine release and inhibit dopamine reuptake, which leads to increased dopamine signaling and potential therapeutic effects. Additionally, it has been found to have local anesthetic and analgesic effects, which may be due to its ability to block sodium channels.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate in lab experiments is its potential as a dopamine transporter inhibitor. This makes it a valuable tool for studying the role of dopamine signaling in various neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experimental models.

Future Directions

There are several future directions for the study of ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate. One direction is to further explore its potential as a dopamine transporter inhibitor for the treatment of neurological disorders. Another direction is to investigate its potential as a local anesthetic and analgesic agent. Additionally, future studies could focus on improving the synthesis method and purification techniques to increase the yield and purity of the final product.

Synthesis Methods

Ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate can be synthesized through the reaction of ethyl 4-piperidinecarboxylate with cyclopropylmethylamine and propylamine in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity of the final product can be improved through various purification techniques such as recrystallization and chromatography.

Scientific Research Applications

Ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate has been studied for its potential pharmacological properties. It has been found to exhibit significant activity as a dopamine transporter inhibitor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, it has been studied for its potential use as a local anesthetic and analgesic agent.

properties

IUPAC Name

ethyl 4-[cyclopropylmethyl(propyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-3-9-17(12-13-5-6-13)14-7-10-16(11-8-14)15(18)19-4-2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUHIVPNGOEMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C2CCN(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.